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Compound of Interest

Compound Name: Giredestrant

Cat. No.: B1649318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Giredestrant (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal selective

estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive

(ER+) breast cancer.[1][2] As a next-generation endocrine therapy, it is designed to overcome

the limitations of existing treatments, such as aromatase inhibitors and the SERD fulvestrant.

Giredestrant functions by binding competitively to the estrogen receptor (ER), including both

wild-type and mutant forms, inducing a conformational change that leads to the proteasome-

mediated degradation of the receptor.[1][2][3] This mechanism of action effectively blocks ER-

mediated signaling pathways that are critical for the growth and proliferation of ER+ cancer

cells. The oral administration of giredestrant offers a significant advantage in convenience and

patient experience over therapies requiring intramuscular injection. Currently, giredestrant is
being evaluated in Phase III clinical trials for various stages of ER+, HER2-negative breast

cancer, both as a monotherapy and in combination with other targeted agents.

Chemical Structure and Physicochemical Properties
Giredestrant is a complex small molecule with distinct structural features that contribute to its

high potency and favorable pharmacokinetic profile.

IUPAC Name: 3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-

methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoro-propan-1-ol
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The table below summarizes the key chemical and physical properties of giredestrant.

Property Value Source(s)

Molecular Formula C27H31F5N4O

Molecular Weight 522.56 g/mol

CAS Number 1953133-47-5

Appearance Light yellow to yellow solid

Solubility Soluble in DMSO

SMILES

C[C@@H]1CC2=C(--INVALID-

LINK--

C3=C(C=C(C=C3F)NC4CN(C

4)CCCF)F)NC5=CC=CC=C25

Mechanism of Action
Giredestrant exerts its anti-tumor effects through a dual mechanism: it acts as a full antagonist

of the estrogen receptor and induces its degradation. This dual action provides a

comprehensive blockade of estrogen signaling, which is crucial for the survival of ER+ breast

cancer cells.

Competitive Binding: Giredestrant competitively binds to the ligand-binding domain (LBD) of

both wild-type and mutant ERs with nanomolar potency. This binding is more potent than that

of other SERDs and is effective against common resistance-conferring ESR1 mutations.

Conformational Change and Degradation: Upon binding, giredestrant induces an inactive

conformation in the ER LBD. This altered conformation is recognized by the cellular

ubiquitin-proteasome system, which tags the receptor for degradation, leading to a

significant reduction in total ER protein levels within the cancer cell.

Inhibition of Downstream Signaling: By eliminating the ER, giredestrant prevents the

receptor's dimerization, nuclear translocation, and subsequent binding to estrogen response

elements (EREs) on DNA. This halts the transcription of genes essential for tumor cell

proliferation and survival.
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Caption: Mechanism of Action of Giredestrant vs. Estrogen.

Pharmacokinetic and Pharmacodynamic Properties
Giredestrant exhibits a favorable pharmacokinetic (PK) profile that supports once-daily oral

dosing.

Pharmacokinetics
Clinical studies have characterized the PK parameters of giredestrant across various doses.

Oxidative metabolism is the primary route of elimination, with the majority of the dose excreted

in feces.

Parameter (at 30 mg dose) Value Source(s)

Time to Max Concentration

(Tmax)
1.75–3.13 hours

Half-Life (t1/2) 25.8–43.0 hours

Steady-State Cmax 266 ng/mL

Steady-State AUC0-24h 4,320 ng·h/mL

Absolute Bioavailability 58.7%

Plasma Clearance 5.31 L/h

Volume of Distribution 266 L

Major Elimination Route
Fecal (68.0% of total

radioactivity)

Renal Excretion
Minimal (9.04% of total

radioactivity)

Pharmacodynamics
Pharmacodynamic (PD) studies confirm giredestrant's potent on-target activity. A key

biomarker for assessing the effect of endocrine therapies is the Ki67 protein, a marker of cell

proliferation.
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Parameter Finding Source(s)

In Vitro Potency (IC50)
0.05 nM (in T-47D wild-type

cells)

Ki67 Reduction (Neoadjuvant

setting)

Mean reduction of 75-78%

after ~14 days of treatment.

Complete Cell Cycle Arrest

(Ki67 ≤2.7%)

Achieved in 19.6% to 55% of

tumors.

Clinical Benefit Rate

(Metastatic setting, 30mg)

55% overall; 76% in ESR1

mutant subgroup.

Key Experimental Protocols
The preclinical and clinical evaluation of giredestrant has involved a range of standard and

specialized assays. Below are representative methodologies.

In Vitro Cell Proliferation Assay
Objective: To determine the anti-proliferative activity of giredestrant in ER+ breast cancer cell

lines (e.g., MCF-7, T-47D).

Methodology:

Cell Culture: ER+ breast cancer cells are cultured in appropriate media (e.g., RPMI-1640

supplemented with 10% fetal bovine serum) and maintained at 37°C in a humidified 5% CO2

atmosphere.

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000

cells/well) and allowed to adhere overnight.

Treatment: The following day, the medium is replaced with a medium containing various

concentrations of giredestrant (typically a serial dilution from nM to µM range) or a vehicle

control (e.g., 0.1% DMSO).

Incubation: Cells are incubated with the compound for a period of 5-7 days.
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Viability Assessment: Cell viability is measured using a commercially available reagent such

as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically

active cells. Luminescence is read on a plate reader.

Data Analysis: The luminescence data is normalized to the vehicle control. The half-maximal

inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-

parameter logistic curve using appropriate software (e.g., GraphPad Prism).
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Caption: Workflow for an In Vitro Cell Proliferation Assay.
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Clinical Pharmacokinetic Study Protocol
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

giredestrant in human subjects.

Methodology (based on NCT03332797 and related studies):

Study Design: An open-label, dose-escalation, and expansion study in patients with ER+,

HER2-negative advanced breast cancer.

Dosing: Giredestrant is administered orally once daily at escalating dose levels (e.g., 10,

30, 90, 250 mg). A single dose is often given on day -7 of the first cycle, followed by a 7-day

PK lead-in period before continuous daily dosing begins.

Sample Collection: Serial blood samples are collected at pre-defined time points pre-dose

and post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) after the first dose and at

steady-state. Urine and feces may also be collected over specified intervals, especially in

mass balance studies using radiolabeled compounds.

Bioanalysis: Plasma concentrations of giredestrant and its metabolites are quantified using

a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: PK parameters (including Cmax, Tmax, AUC, t1/2, clearance, and

volume of distribution) are calculated using non-compartmental analysis with software like

Phoenix WinNonlin. Dose proportionality is assessed across the different cohorts.

Conclusion
Giredestrant (GDC-9545) is a highly potent, orally bioavailable SERD with a distinguished

preclinical and clinical profile. Its robust mechanism of action, which includes full ER

antagonism and degradation, allows it to be effective against both wild-type and mutant forms

of the estrogen receptor. Supported by a favorable pharmacokinetic profile that allows for once-

daily oral dosing, giredestrant has demonstrated significant anti-tumor activity and a

manageable safety profile in clinical trials. These characteristics position giredestrant as a

promising agent in the evolving landscape of treatments for ER+ breast cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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